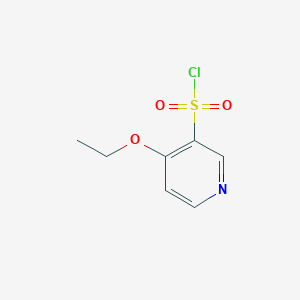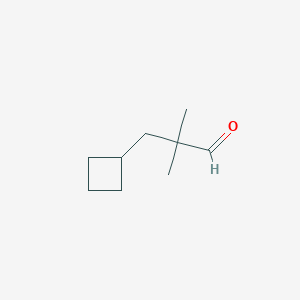
3-Cyclobutyl-2,2-dimethylpropanal
Übersicht
Beschreibung
3-Cyclobutyl-2,2-dimethylpropanal is a chemical compound with the molecular formula C9H16O . It has a molecular weight of 140.22 g/mol . The IUPAC name for this compound is 3-cyclobutyl-2,2-dimethylpropanal . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of 3-Cyclobutyl-2,2-dimethylpropanal can be represented by the InChI string: InChI=1S/C9H16O/c1-9(2,7-10)6-8-4-3-5-8/h7-8H,3-6H2,1-2H3 . The Canonical SMILES representation is CC(C)(CC1CCC1)C=O . The compound has a complexity of 123 .
Physical And Chemical Properties Analysis
3-Cyclobutyl-2,2-dimethylpropanal has a molecular weight of 140.22 g/mol . It has a XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are both 140.120115130 g/mol . The topological polar surface area is 17.1 Ų . The compound has 10 heavy atoms .
Wissenschaftliche Forschungsanwendungen
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities
Cyclobutane-containing alkaloids, structurally related to 3-Cyclobutyl-2,2-dimethylpropanal, have been isolated from terrestrial and marine species, showing antimicrobial, antibacterial, antitumor, and various other activities. These compounds serve as important leads for drug discovery, highlighting the potential of cyclobutane derivatives in medicinal chemistry and pharmacology (Sergeiko et al., 2008).
Cyclodextrins in Drug Delivery and Pharmaceutical Industry
Cyclodextrins, though structurally different, share some functional similarities with 3-Cyclobutyl-2,2-dimethylpropanal in terms of their potential for forming inclusion complexes. This property is extensively used in drug delivery systems to improve the solubility, stability, and bioavailability of pharmaceuticals. The research on cyclodextrins underscores the importance of cyclic and semi-cyclic compounds in modern drug formulation and delivery technologies (Challa et al., 2005).
Exploring Versatile Applications of Cyclodextrins
Cyclodextrins' ability to form host-guest type inclusion complexes has led to their widespread use in pharmaceuticals, cosmetics, food and nutrition, and even in chemical industries. This versatility provides a conceptual framework for exploring 3-Cyclobutyl-2,2-dimethylpropanal and similar compounds for various industrial applications, from enhancing product stability to serving as active ingredients in complex formulations (Sharma & Baldi, 2016).
Dimethyloxobutylphosphonyl Dimethylate: Pharmacological Effects
Although focusing on a different compound, the study on Dimethyloxobutylphosphonyl dimethylate provides insight into the pharmacological potential of cyclobutane derivatives. This compound shows promise in restoring damaged brain structures and improving cerebral circulation, suggesting that 3-Cyclobutyl-2,2-dimethylpropanal could also be investigated for neuroprotective or cerebroprotective properties (Tsishba & Maksimov, 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-cyclobutyl-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,7-10)6-8-4-3-5-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZKOVGKOWBWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-2,2-dimethylpropanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



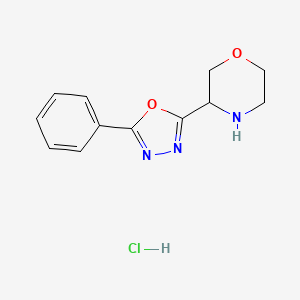
![1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435632.png)
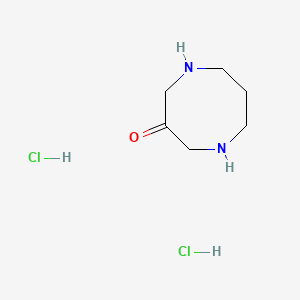
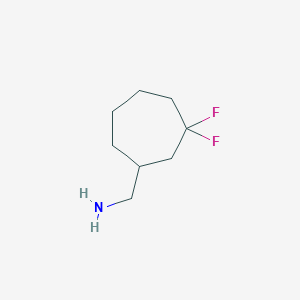
![1-{[(3,3-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1435638.png)
![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)
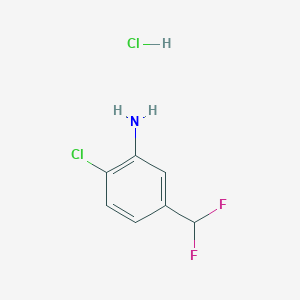
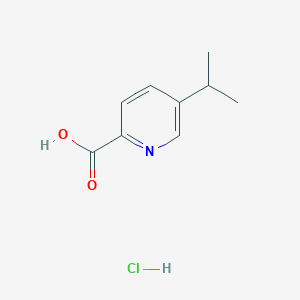
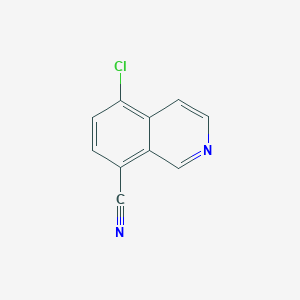

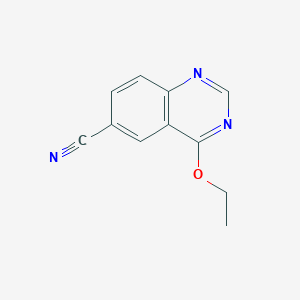
![2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride](/img/structure/B1435650.png)
![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)
